Aluminum potassium sulfate

Vue d'ensemble

Description

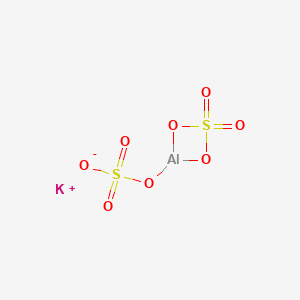

L’alun de potassium, également connu sous le nom de sulfate d’aluminium et de potassium, est un composé chimique de formule KAl(SO₄)₂·12H₂O. Il s’agit d’un sulfate double de potassium et d’aluminium, généralement rencontré sous forme de dodécahydrate. L’alun de potassium est utilisé depuis l’Antiquité pour diverses applications, notamment la purification de l’eau, le tannage du cuir, la teinture et comme mordant dans l’industrie textile .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’alun de potassium peut être synthétisé par la réaction de sulfate de potassium et de sulfate d’aluminium dans l’eau. La réaction est généralement réalisée à des températures élevées afin d’assurer une dissolution complète et la réaction des sels. La solution est ensuite refroidie, ce qui entraîne la cristallisation de l’alun de potassium .

Méthodes de production industrielle : En milieu industriel, l’alun de potassium est produit en mélangeant du sulfate d’aluminium et du sulfate de potassium dans l’eau à des températures comprises entre 80 et 100 °C. Le mélange réactionnel est ensuite soumis à une concentration par évaporation, suivie d’une cristallisation par refroidissement pour obtenir des cristaux d’alun de potassium .

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating induces stepwise dehydration and decomposition:

| Temperature Range | Reaction | Products |

|---|---|---|

| 64.5–92.5°C | Loss of hydration water | KAl(SO₄)₂·nH₂O (n < 12) |

| >200°C | Complete dehydration | Anhydrous KAl(SO₄)₂ |

| >500°C | Sulfate decomposition | Al₂O₃, K₂SO₄, SO₃ |

Decomposition above 200°C releases sulfur oxides (SOₓ) .

Hydrolysis and pH-Dependent Reactions

-

Aqueous Hydrolysis : Forms acidic solutions (pH ~2.5–3.5):

\text{Al}^{3+}_{(aq)}+6\text{H}_2\text{O}_{(l)}\leftrightarrow \text{Al H}_2\text{O }_6^{3+}_{(aq)}

Subsequent hydrolysis generates H⁺ ions . -

Reaction with Alkalis : Excess KOH dissolves Al(OH)₃ precipitate:

\text{Al OH }_{3(s)}+\text{OH}^-_{(aq)}\rightarrow \text{Al OH }_4^{-}_{(aq)} .

Precipitation Reactions

Alum reacts with sulfates and hydroxides to form insoluble compounds:

| Reactant | Product | Observation |

|---|---|---|

| BaCl₂ | BaSO₄ | White precipitate (confirms SO₄²⁻) |

| NH₃(aq) | Al(OH)₃ | Gelatinous white precipitate |

| Na₂CO₃ | Al₂(CO₃)₃ | Effervescence (CO₂ release) |

Redox Reactions

-

Flame Test : Potassium ions emit a violet flame (766.5 nm wavelength) .

-

Reduction of Metal Oxides : Acts as a flux in metallurgy by reducing metal oxides at high temperatures .

Coagulation in Water Treatment

Al³⁺ ions hydrolyze to form colloidal Al(OH)₃, which aggregates suspended particles:

This reaction is pH-dependent and optimal at pH 6–8 .

Applications De Recherche Scientifique

Chemical Properties and Composition

Potassium aluminum sulfate has the chemical formula KAl(SO₄)₂·12H₂O. It typically appears as a colorless crystalline solid and is soluble in water. The compound is often obtained through the reaction of aluminum sulfate with potassium sulfate or potassium chloride.

Water Treatment Applications

One of the primary uses of aluminum potassium sulfate is in the purification of water. It acts as a coagulating agent that facilitates the removal of impurities from drinking water and wastewater.

Case Study: Municipal Water Treatment

A study conducted on municipal water treatment facilities demonstrated that the addition of potassium alum significantly improved water clarity and reduced turbidity levels. The results indicated that alum treatment led to a 90% reduction in suspended solids within 24 hours .

Medical Uses

This compound has various medical applications, particularly as an astringent and antiseptic.

Sclerotherapy for Hemorrhoids

A notable application is in sclerotherapy for treating hemorrhoids. A retrospective study involving 604 patients showed that this compound combined with tannic acid (ALTA) resulted in a high success rate for Grades II and III hemorrhoids, with significant symptom relief reported post-treatment . The study highlighted that patients experienced minimal complications, reinforcing the compound's efficacy in clinical settings.

Bladder Irrigation

Another application involves using this compound for continuous bladder irrigation in patients with hemorrhagic cystitis. In clinical trials, patients receiving irrigation with a 1% solution showed effective control of hematuria, demonstrating its utility as a non-invasive treatment option .

Food Industry Applications

In the food industry, this compound is recognized as safe when used according to good manufacturing practices. Its applications include:

- Leavening Agent : Used in baking powder to help baked goods rise.

- Food Preservation : Acts as a firming agent in fruits and vegetables during canning processes.

- Clarification : Employed to clarify beverages such as beer and soft drinks .

Data Table: Food Industry Applications

| Application | Description |

|---|---|

| Leavening Agent | Helps baked goods rise |

| Firming Agent | Maintains texture in canned fruits |

| Clarification | Removes impurities from beverages |

Industrial Applications

This compound finds extensive use in various industrial processes:

- Textile Industry : Acts as a mordant for dye fixation.

- Paper Manufacturing : Used in the papermaking process to improve paper quality.

- Flame Retardants : Incorporated into materials to enhance fire resistance .

Case Study: Textile Dyeing

In textile dyeing processes, the use of potassium alum has been shown to improve color fastness and brightness of dyed fabrics. A comparative analysis indicated that fabrics treated with alum exhibited superior dye uptake compared to untreated samples, confirming its role as an effective mordant .

Mécanisme D'action

L’alun de potassium exerce ses effets par plusieurs mécanismes :

Action astringente : Il induit une coagulation dans les couches superficielles des tissus, conduisant à la formation d’une croûte.

Action adjuvante : Dans les vaccins, l’alun de potassium agit comme un adjuvant en facilitant la libération lente des antigènes, améliorant ainsi la stimulation prolongée du système immunitaire.

Comparaison Avec Des Composés Similaires

L’alun de potassium fait partie d’une classe plus large de composés connus sous le nom d’aluns. Les composés similaires comprennent :

Alun de sodium (sulfate d’aluminium et de sodium) : Structure similaire, mais contient du sodium au lieu du potassium.

Alun d’ammonium (sulfate d’aluminium et d’ammonium) : Contient de l’ammonium au lieu du potassium.

Alun de chrome (sulfate de chrome et de potassium) : Contient du chrome au lieu de l’aluminium.

Unicité : L’alun de potassium est unique en raison de sa grande disponibilité, de sa facilité de préparation et de sa polyvalence dans diverses applications. Sa capacité à agir à la fois comme astringent et comme adjuvant le rend particulièrement précieux dans les applications médicales et cosmétiques .

Activité Biologique

Aluminum potassium sulfate, commonly known as alum, is an inorganic compound with a wide range of applications in medicine, food processing, and water purification. Its biological activity has been the subject of extensive research, particularly regarding its antimicrobial properties, use as a vaccine adjuvant, and potential adverse effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

1. Antimicrobial Properties

Antibacterial Activity

this compound exhibits significant antibacterial activity against various pathogens. A study evaluated the efficacy of a 20% alum solution against Staphylococcus species, demonstrating a 100% effectiveness rate. The inhibition zones were significantly larger than those produced by conventional antibiotics like meropenem and amoxyclav (Table 1).

This antibacterial action is attributed to the ability of alum to precipitate proteins, which disrupts microbial cell function and integrity.

2. Immunological Applications

Vaccine Adjuvant

Alum has been used for over 90 years as a vaccine adjuvant, primarily enhancing humoral immune responses. It is included in several clinically approved vaccines due to its safety profile and ability to amplify antibody responses (Table 2). However, it is noted that alum does not effectively induce cell-mediated immunity, which is crucial for certain infections like malaria.

| Adjuvant Type | Immune Response Type | Clinical Use |

|---|---|---|

| Alum | Primarily humoral | Vaccines for various diseases |

| Alum + CpG motifs | Enhanced immune response | Malaria vaccine development |

| Alum + GLA | Combined immune response | Malaria vaccine development |

The mechanism of action involves forming a depot at the injection site, leading to phagocytosis by innate immune cells and subsequent activation of inflammatory pathways .

3. Clinical Case Studies

Liver Injury Case Report

A notable case involved a 41-year-old man who developed acute liver injury following treatment for internal hemorrhoids using an this compound and tannic acid (ALTA) regimen. The injury was characterized by high eosinophil levels and immunoglobulin E, indicating an allergic or hypersensitivity reaction . This case underscores the importance of monitoring for adverse effects associated with alum-based treatments.

4. Pharmacokinetics

This compound's pharmacokinetic profile reveals its absorption characteristics and tissue distribution:

- Absorption : When ingested, aluminum salts are rapidly solubilized in the stomach.

- Volume of Distribution : The compound distributes to kidneys, muscles, bones, and gray matter .

- Protein Binding : Approximately 70-90% of aluminum binds to plasma proteins.

- Elimination : Renal clearance accounts for about 5-10% of urea or creatinine excretion .

5. Therapeutic Uses

Alum has been employed in various therapeutic contexts:

- Bladder Irrigation : Continuous irrigation with this compound has been used effectively for managing bladder hemorrhage and hematuria in patients with severe conditions .

- Endodontic Applications : Studies have shown that alum solutions can effectively remove debris in root canal treatments while exhibiting antimicrobial properties against common endodontic pathogens .

Propriétés

Key on ui mechanism of action |

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |

|---|---|

Numéro CAS |

10043-67-1 |

Formule moléculaire |

AlH2KO4S |

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

Clé InChI |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

SMILES isomérique |

[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |

SMILES canonique |

OS(=O)(=O)O.[Al].[K] |

Point d'ébullition |

200 °C |

Color/Form |

WHITE POWDER |

Densité |

1.725 |

melting_point |

92.5 °C |

Key on ui other cas no. |

10043-67-1 |

Description physique |

Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |

Numéros CAS associés |

10043-01-3 (Parent) |

Durée de conservation |

STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |

Solubilité |

Freely soluble in water, insoluble in ethanol |

Synonymes |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.